REACTION_CXSMILES
|
[C:1]([CH2:3][NH:4][C:5](=O)[C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)#[N:2].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:14].C1C=CC=CC=1>>[N:9]1[CH:10]=[CH:11][C:6]([C:5]2[S:14][C:1]([NH2:2])=[CH:3][N:4]=2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0.665 g
|
Type
|
reactant
|
Smiles
|
C(#N)CNC(C1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by CombiFlash
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=1SC(=CN1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 730 mg | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |